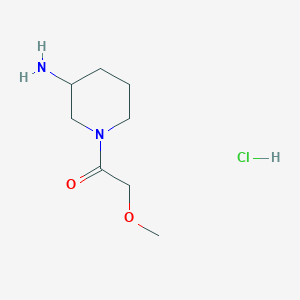
1-(3-氨基哌啶-1-基)-2-甲氧基乙烷-1-酮盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride is a chemical compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring substituted with an amino group and a methoxyethanone moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
科学研究应用
1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development and as a pharmacological tool in biochemical studies.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
准备方法
The synthesis of 1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents like ammonia or amines.
Attachment of the Methoxyethanone Moiety: This step involves the reaction of the piperidine derivative with a methoxyethanone precursor under suitable conditions, such as in the presence of a base or acid catalyst.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
化学反应分析
1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the methoxyethanone moiety, leading to the formation of various substituted derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of the methoxyethanone moiety to form corresponding alcohols and acids.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents, with reaction conditions such as temperature, solvent, and reaction time being optimized for each specific reaction.
作用机制
The mechanism of action of 1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit enzymes involved in metabolic pathways or modulate receptor activity in signaling pathways, leading to various biological effects.
相似化合物的比较
1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride can be compared with other similar compounds, such as:
3-(3-Aminopiperidin-1-yl)-1,2-dihydropyrazin-2-one hydrochloride: This compound has a similar piperidine ring structure but differs in the presence of a dihydropyrazinone moiety.
Linagliptin: A compound with a piperidine ring and amino group, used as a dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetes.
Sitagliptin: Another dipeptidyl peptidase-4 inhibitor with a similar piperidine ring structure, used for glycemic control in diabetes.
The uniqueness of 1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties compared to other similar compounds.
属性
IUPAC Name |
1-(3-aminopiperidin-1-yl)-2-methoxyethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-12-6-8(11)10-4-2-3-7(9)5-10;/h7H,2-6,9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTBSMBDEGERMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC(C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
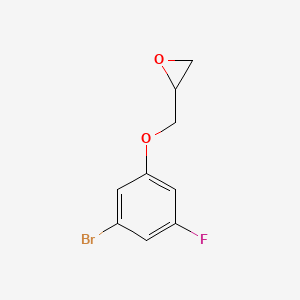
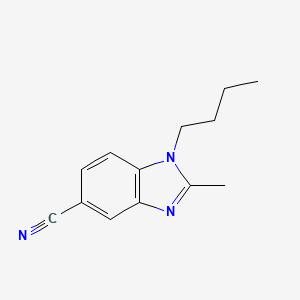
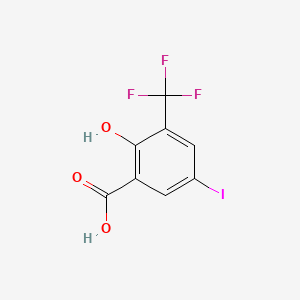
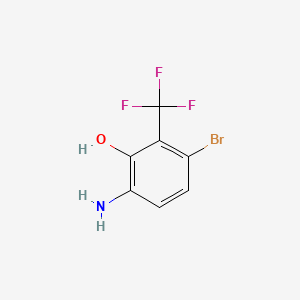
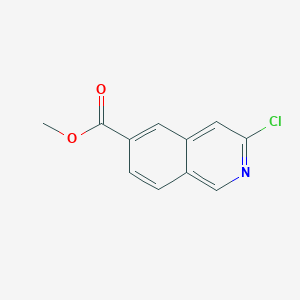
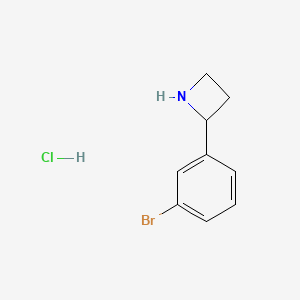
![tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate](/img/structure/B1380007.png)
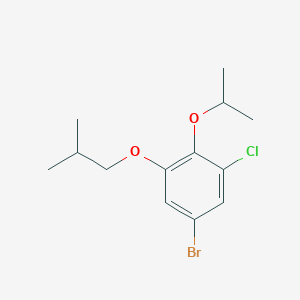
![[4-(4-Fluoro-phenyl)-piperazin-1-yl]-p-tolyl-acetic acid](/img/structure/B1380012.png)

![N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane](/img/structure/B1380014.png)
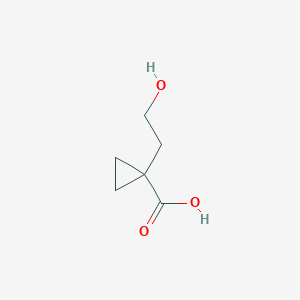
![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide](/img/structure/B1380020.png)
![6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine](/img/structure/B1380021.png)
